

Application Note: Characterizing Retinoid Pathway Components

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Compound of Interest

Compound Name: DC360
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Audience: Researchers, scientists, and drug development professionals.

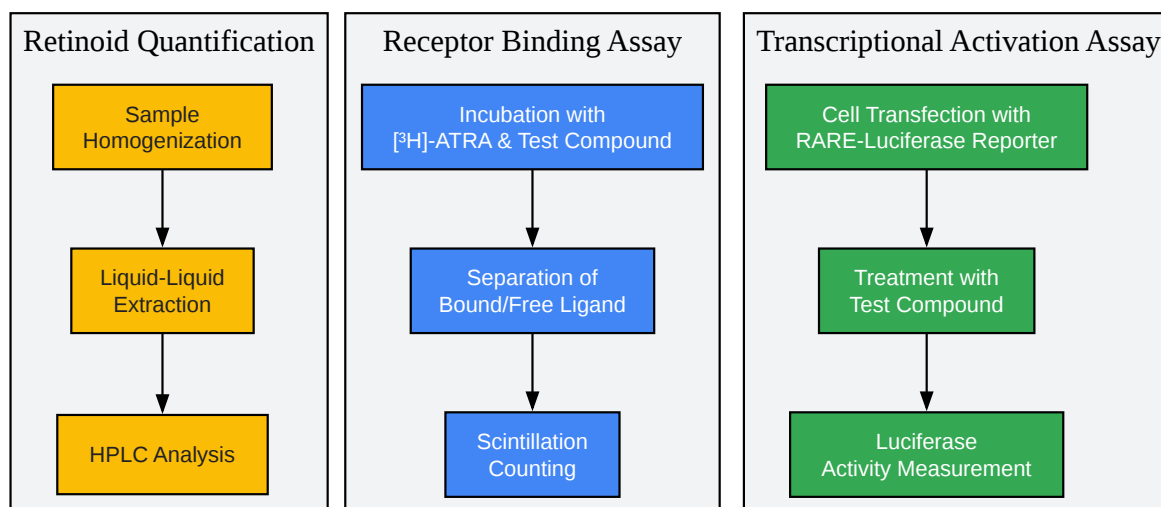
Introduction

The retinoid signaling pathway plays a crucial role in a multitude of biological processes, including embryonic development, cell differentiation and proliferation, and vision.^{[1][2][3]} Retinoids, which are metabolites of vitamin A, exert their effects by binding to nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).^{[1][2]} These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.^{[4][5]} Given the pathway's significance in health and disease, with dysregulation implicated in cancer and developmental disorders, the development of tools and methodologies to accurately characterize its components is of paramount importance for both basic research and therapeutic development.^{[1][3]}

This application note provides a comprehensive overview and detailed protocols for the characterization of retinoid pathway components, including the quantification of retinoids, assessment of receptor binding, and evaluation of transcriptional activation.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway begins with the uptake of retinol (vitamin A) from circulation.[6] Cellular uptake is facilitated by the STRA6 receptor.[2][7] Once inside the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to all-trans retinoic acid (ATRA), the primary biologically active retinoid.[2][6][7] ATRA is transported to the nucleus by cellular retinoic acid-binding protein II (CRABP-II).[5][6][8] In the nucleus, ATRA binds to the RAR-RXR heterodimer, leading to a conformational change that results in the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.[4][5] The levels of ATRA are tightly regulated through metabolic degradation by the cytochrome P450 family of enzymes, particularly CYP26A1.[1][9]



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